Limonene oxide, (-)-

Catalog No.
S533177
CAS No.
203719-53-3
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonene oxide, (-)-

CAS Number

203719-53-3

Product Name

Limonene oxide, (-)-

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1

InChI Key

CCEFMUBVSUDRLG-IDKOKCKLSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Limonene oxide, (-)-; FEMA No. 4656; L-1,2-Epoxylimonene;

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@H]1CCC2(C(C1)O2)C

Description

The exact mass of the compound Limonene oxide, (-)- is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). It belongs to the ontological category of oxacycle in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Synthesis and Separation Techniques

  • Asymmetric Synthesis: Researchers are investigating the use of enzymes called epoxide hydrolases to synthesize all enantiomers (mirror image forms) of limonene oxide. This method offers advantages over traditional chemical routes [].
  • Separation Techniques: Developing methods for isolating the cis- and trans- isomers of limonene oxide with high purity is crucial for further research. Studies have explored techniques like kinetic separation to achieve this [].
  • Chiral Auxiliary Synthesis: Limonene oxide can be used as a starting material for the creation of chiral auxiliary molecules, secondary phosphine oxides (SPOs). SPOs are valuable tools in asymmetric catalysis, a field focused on creating specific mirror image forms of molecules in chemical reactions [].

Industrial and Chemical Applications

Limonene oxide, (-)-, plays a role in various industrial chemical processes:

  • Polycarbonate Synthesis: Research has focused on developing poly(limonene)dicarbonate (PLDC) using limonene oxide and carbon dioxide (CO2). PLDC is a bio-based alternative to traditional polycarbonates with potential applications in high-performance materials [].

Other Research Areas

  • Atmospheric Chemistry: Studying the conformers (different spatial arrangements) of limonene oxide in the gas phase contributes to understanding atmospheric chemistry and aerosol formation [].

Limonene oxide is an organic compound derived from limonene, a monoterpene found in citrus peels. The specific enantiomer, (-)-limonene oxide, possesses a chiral center and exhibits a mirror-image relationship to its (+)- counterpart []. While limonene is known for its pleasant citrus aroma and potential health benefits, research on (-)-limonene oxide is still emerging.


Molecular Structure Analysis

(-)-Limonene oxide shares the same basic structure (C10H16O) as other limonene oxides, but with a specific three-dimensional arrangement of atoms due to its chirality. The molecule has a cyclohexene ring with an epoxide group (a three-membered ring containing an oxygen atom) attached at specific positions. The exact placement of the epoxide group and the orientation around the chiral center define the specific enantiomer, (-)-limonene oxide [, ].


Chemical Reactions Analysis

Limited information exists on the specific reactions involving (-)-limonene oxide. However, limonene oxide in general is known to undergo ring-opening reactions due to the presence of the epoxide group. Research suggests that it can react with carbon dioxide to form polycarbonates with interesting chemical and physical properties [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of (-)-limonene oxide is scarce. However, limonene oxide in general is expected to be a colorless liquid with a boiling point likely in the range of 150-200°C based on similar organic compounds. Its solubility in water is likely to be low, while solubility in organic solvents like ethanol or dichloromethane is expected to be higher [].

The specific mechanism of action of (-)-limonene oxide remains unexplored in scientific literature. However, some studies suggest that limonene oxide might possess biological activities. For instance, research indicates that limonene oxide exhibits antimicrobial properties against certain bacteria []. Further investigations are needed to elucidate the mechanisms behind these potential effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colourless to pale yellow liquid; cool minty aroma

XLogP3

2.5

Exact Mass

152.1201

Density

0.926-0.936 (20°)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(4S)-Limonene-1,2-epoxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
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11: de Almeida AA, Silva RO, Nicolau LA, de Brito TV, de Sousa DP, Barbosa AL, de Freitas RM, Lopes LD, Medeiros JR, Ferreira PM. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide. Inflammation. 2017 Apr;40(2):511-522. doi: 10.1007/s10753-016-0496-y. PubMed PMID: 28091830.
12: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.
13: Lederer MR, Staniec AR, Coates Fuentes ZL, Van Ry DA, Hinrichs RZ. Heterogeneous Reactions of Limonene on Mineral Dust: Impacts of Adsorbed Water and Nitric Acid. J Phys Chem A. 2016 Dec 8;120(48):9545-9556. Epub 2016 Nov 21. PubMed PMID: 27933906.
14: Loru D, Quesada-Moreno MM, Avilés-Moreno JR, Jarman N, Huet TR, López-González JJ, Sanz ME. Conformational Flexibility of Limonene Oxide Studied By Microwave Spectroscopy. Chemphyschem. 2017 Feb 2;18(3):274-280. doi: 10.1002/cphc.201600991. Epub 2016 Dec 23. PubMed PMID: 27880857.
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19: Chueca B, Berdejo D, Gomes-Neto NJ, Pagán R, García-Gonzalo D. Emergence of Hyper-Resistant Escherichia coli MG1655 Derivative Strains after Applying Sub-Inhibitory Doses of Individual Constituents of Essential Oils. Front Microbiol. 2016 Mar 4;7:273. doi: 10.3389/fmicb.2016.00273. eCollection 2016. PubMed PMID: 26973641; PubMed Central PMCID: PMC4777736.
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